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molecular formula C14H21NO2 B2872830 Tert-butyl 2-[(2-phenylethyl)amino]acetate CAS No. 66937-52-8

Tert-butyl 2-[(2-phenylethyl)amino]acetate

Cat. No. B2872830
M. Wt: 235.327
InChI Key: QDASFECSQYSVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541638B2

Procedure details

A solution of 12.6 ml (100 mmol) phenethylamine in 50 ml toluene was treated at RT with 7.4 ml (200 mmol) tert-butyl bromoacetate and heated at 95° C. for 4 h. After cooling (0° C.), filtration and evaporation of the filtrate, the residue was suspended in pentane, cooled (0° C.), filtrated and evaporated to give 11.5 g (98%) of phenethylamino-acetic acid tert-butyl ester as an oil, MS: 236 (MH+).
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>C1(C)C=CC=CC=1>[C:15]([O:14][C:12](=[O:13])[CH2:11][NH:9][CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
7.4 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
(0° C.), filtration and evaporation of the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
cooled (0° C.)
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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